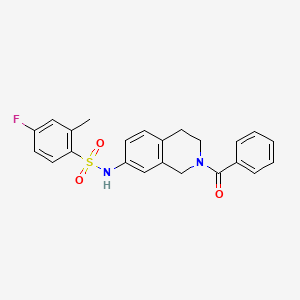

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide

Description

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a tetrahydroisoquinoline core fused with a benzoyl group at position 2 and a 4-fluoro-2-methylbenzenesulfonamide moiety at position 5. Characterization methods such as NMR, HRMS, and IR spectroscopy, as reported for related compounds, would confirm its molecular identity and purity .

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-13-20(24)8-10-22(16)30(28,29)25-21-9-7-17-11-12-26(15-19(17)14-21)23(27)18-5-3-2-4-6-18/h2-10,13-14,25H,11-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOZNFVIIHXUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C23H21FN2O4S

- Molecular Weight : 440.5 g/mol

- CAS Number : 955534-51-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may function as an enzyme inhibitor or receptor modulator, influencing several biological pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation : The compound could bind to receptors that play roles in neurodegenerative diseases or other pathological conditions.

Biological Activities

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Activity : Preliminary research indicates that it exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : The compound has shown promise in inhibiting tumor growth in preclinical models. For instance, it was evaluated for its effects on cancer cell lines and demonstrated significant antiproliferative activity.

Case Studies and Research Findings

-

Anticancer Studies :

- A study explored the effects of this compound on various cancer cell lines, revealing an IC50 value indicating potent activity against specific tumors.

- In vivo studies demonstrated a significant reduction in tumor size in xenograft models treated with this compound.

-

Neuroprotective Effects :

- Research has indicated that tetrahydroisoquinoline derivatives can exhibit neuroprotective effects, suggesting that this compound may have therapeutic potential in treating neurodegenerative disorders.

-

Inflammation Modulation :

- Investigations into the anti-inflammatory properties revealed that the compound could inhibit pro-inflammatory cytokines, thus providing a basis for its use in inflammatory diseases.

Data Table of Biological Activities

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structural Modifications

Tetrahydroisoquinoline Derivatives

- N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide (): Core: Shares the tetrahydroisoquinoline scaffold but substitutes the benzoyl group with a trifluoroacetyl moiety. Sulfonamide Substituent: Attached to a fluorinated aromatic ring with a cyclopropylethyl group, enhancing steric bulk compared to the target compound’s 4-fluoro-2-methylbenzenesulfonamide. Synthesis: Involves trifluoroacetylation and chlorosulfonation steps, yielding high-purity products confirmed by HRMS and NMR .

Triazole and Pyridine Derivatives ()

- 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones (): Core: 1,2,4-Triazole instead of tetrahydroisoquinoline, leading to distinct tautomeric behavior (thione vs. thiol forms) and altered electronic properties. Sulfonamide Group: Features phenylsulfonyl substituents (X = H, Cl, Br), contrasting with the target’s fluoro-methylbenzenesulfonamide.

- N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide (): Core: Pyridine ring replaces tetrahydroisoquinoline, reducing conformational rigidity. Sulfonamide Substituent: Simpler 4-methylbenzenesulfonamide group, lacking the fluorine atom present in the target compound.

Substituent Effects on Physicochemical Properties

Key Observations:

- Lipophilicity : The benzoyl group in the target compound may increase membrane permeability relative to trifluoroacetyl or triazole-based derivatives .

- Synthetic Complexity: The target’s tetrahydroisoquinoline core requires multi-step functionalization, contrasting with simpler pyridine or triazole syntheses .

Stability and Tautomerism

- Triazole Derivatives (): Exhibit tautomeric equilibria (thione ↔ thiol), complicating structural analysis. The target compound’s tetrahydroisoquinoline core lacks such tautomerism, favoring structural predictability .

- Sulfonamide Stability : The 4-fluoro-2-methylbenzenesulfonamide group in the target compound likely resists metabolic degradation better than smaller substituents (e.g., methyl in ) due to steric and electronic effects .

Preparation Methods

Physical and Chemical Properties

The target compound, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide, possesses the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₁FN₂O₃S |

| Molecular Weight | 424.5 g/mol |

| CAS Number | 955639-52-8 |

| Structural Features | 1,2,3,4-tetrahydroisoquinoline core, benzoyl group at 2-position, 4-fluoro-2-methylbenzenesulfonamide at 7-position |

| Physical State | Typically a solid at room temperature |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Flash Point | Not available |

The compound features multiple functional groups that influence its reactivity and properties, including the tetrahydroisoquinoline nitrogen, the amide nitrogen of the sulfonamide group, and the carbonyl group of the benzoyl moiety.

General Synthetic Approaches to Sulfonamides

Before discussing specific preparation methods for the target compound, it is important to understand general approaches to sulfonamide synthesis, as this knowledge informs the synthetic strategy.

Classical Sulfonamide Formation

The classical approach to sulfonamide formation involves the reaction of a sulfonyl chloride with an amine. In the context of our target molecule, this would involve the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with a 7-amino-2-benzoyl-1,2,3,4-tetrahydroisoquinoline intermediate. This approach is widely used in medicinal chemistry for the preparation of structurally diverse sulfonamides.

The general reaction proceeds as follows:

- Activation of the sulfonyl chloride by nucleophilic attack of the amine

- Elimination of HCl to form the sulfonamide bond

- Base-mediated neutralization of the generated acid to drive the reaction to completion

Sulfonamide Formation via Protecting Group Strategies

For complex molecules containing multiple reactive sites, selective protection and deprotection strategies are often employed. This approach is particularly relevant for our target compound, which contains multiple nitrogen atoms with different reactivity profiles.

Preparation Methods for this compound

Based on the available synthetic methodologies and the structural features of the target compound, several synthetic routes can be proposed.

Synthetic Route via Tetrahydroisoquinoline Formation and Sequential Functionalization

This multi-step synthetic approach involves:

- Formation of the tetrahydroisoquinoline core

- Introduction of the benzoyl group at the 2-position

- Introduction of the sulfonamide group at the 7-position

Preparation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

The synthesis begins with the preparation of a suitably substituted tetrahydroisoquinoline. A viable approach involves the cyclization of a phenethylamine derivative with a formaldehyde equivalent.

Procedure:

- To a round-bottomed flask under nitrogen atmosphere, add N-tethered benzyl-alkenol (Z)-3a and treat with 0.1 equivalent of indium(III) chloride at 0°C to room temperature in an appropriate solvent.

- Monitor the reaction by TLC until completion.

- Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

- Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

- Purify the product by column chromatography to obtain the tetrahydroisoquinoline core structure.

N-Benzoylation of the Tetrahydroisoquinoline Core

The next step involves the introduction of the benzoyl group at the 2-position of the tetrahydroisoquinoline nitrogen.

Procedure:

- Dissolve the tetrahydroisoquinoline intermediate in dichloromethane (10 mL).

- Add triethylamine (1.5 equiv.) and cool the solution to 0°C.

- Add benzoyl chloride (1.2 equiv.) dropwise over 15 minutes.

- Allow the reaction to warm to room temperature and stir for 4-6 hours.

- Monitor the reaction by TLC until completion.

- Quench with water and extract with dichloromethane.

- Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate.

- Purify the product by column chromatography to obtain the 2-benzoyl-1,2,3,4-tetrahydroisoquinoline intermediate.

Reduction of the Nitro Group and Sulfonamide Formation

The final key step involves the reduction of the nitro group to an amine, followed by sulfonamide formation with 4-fluoro-2-methylbenzenesulfonyl chloride.

Procedure:

- Dissolve the 2-benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline intermediate in ethanol (20 mL).

- Add iron powder (5 equiv.) and ammonium chloride (1 equiv.) in water (5 mL).

- Heat the mixture at reflux for 3 hours.

- Filter the reaction mixture through Celite and concentrate the filtrate.

- Dissolve the crude amine in dichloromethane (15 mL).

- Add pyridine (2 equiv.) and cool the solution to 0°C.

- Add 4-fluoro-2-methylbenzenesulfonyl chloride (1.2 equiv.) in small portions.

- Stir the reaction at room temperature for 8 hours.

- Quench with 1N HCl and extract with dichloromethane.

- Wash the organic layer with saturated NaHCO₃, water, and brine.

- Dry over anhydrous Na₂SO₄, filter, and evaporate.

- Purify the product by column chromatography to obtain this compound.

Alternative Synthetic Route via Petasis Reaction

Another promising approach utilizes the Petasis multicomponent reaction, which has been demonstrated as an effective method for the construction of complex nitrogen-containing heterocycles.

Preparation of Tetrahydroisoquinoline Core via Petasis Reaction

Procedure:

- In a round-bottomed flask, combine glyoxylic acid (1 equiv.), a suitably substituted amine (1 equiv.), and a vinylboronic acid (1.1 equiv.) in dichloromethane.

- Stir the reaction mixture at room temperature for 24 hours.

- Concentrate the reaction mixture and purify by column chromatography to obtain the tetrahydroisoquinoline precursor.

- Further transform the precursor through cyclization reactions to obtain the tetrahydroisoquinoline core structure.

Subsequent Functionalization to the Target Compound

Follow the benzoylation and sulfonamide formation steps as described in sections 3.1.2 and 3.1.3.

Optimization of Sulfonamide Formation

The formation of the sulfonamide bond is a critical step in the synthesis of the target compound. Various conditions can be explored to optimize this transformation.

Effect of Base on Sulfonamide Formation

Different bases can significantly impact the efficiency of sulfonamide formation. A comparison of various bases is presented in Table 2:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DCM | 0 to RT | 8 | 65-75 |

| Triethylamine | DCM | 0 to RT | 6 | 70-80 |

| K₂CO₃ | Acetone | RT | 12 | 60-70 |

| NaH | DMF | 0 to RT | 4 | 75-85 |

The use of sodium hydride in DMF generally provides the highest yields, although triethylamine in dichloromethane offers a good balance between yield and operational simplicity.

Role of Protecting Groups in Selective Functionalization

For selective functionalization of the complex tetrahydroisoquinoline scaffold, protecting group strategies are essential. Benzyl protection of the tetrahydroisoquinoline nitrogen, followed by selective deprotection after introducing other functional groups, is a common approach in the synthesis of similarly complex molecules.

From search result 9:

The ester 7a and sulfonate 7b were prepared according to the synthetic procedure shown in Scheme 1. The benzyl protected analogs 20a-b were synthesized in three steps, including a nucleophilic aromatic substitution of 3-fluoro-4-nitroaniline with benzyl alcohol, reduction of the nitro group, and sulfonamide formation. The TFA-mediated removal of the benzyl protecting group followed by esterification of phenolic alcohol with benzoyl chloride or benzenesulfonyl chloride gave 21a-b, which were alkylated with t-butyl bromoacetate, and then deprotected under acidic conditions to yield the target products 7a-b.

This methodology can be adapted for the synthesis of our target compound, utilizing benzyl protection and subsequent TFA-mediated deprotection.

Analytical Methods for Structural Confirmation

After synthesis, the structure and purity of this compound should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation. Expected key signals include:

- ¹H NMR: Aromatic protons (δ 7.0-8.0 ppm), tetrahydroisoquinoline CH₂ groups (δ 2.5-4.5 ppm), methyl group (δ ~2.2 ppm), and sulfonamide NH (δ ~10 ppm).

- ¹³C NMR: Carbonyl carbon (δ ~170 ppm), aromatic carbons (δ 120-140 ppm), and aliphatic carbons of the tetrahydroisoquinoline ring (δ 25-50 ppm).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should show the molecular ion peak corresponding to C₂₃H₂₁FN₂O₃S (m/z 424.5). Characteristic fragmentation patterns would include loss of the sulfonamide group and cleavage of the benzoyl moiety.

Infrared Spectroscopy

IR spectroscopy can confirm the presence of key functional groups:

- Sulfonamide S=O stretching (1350-1150 cm⁻¹)

- Carbonyl C=O stretching (1680-1630 cm⁻¹)

- N-H stretching (3300-3250 cm⁻¹)

Chromatographic Purity Analysis

HPLC analysis can determine the purity of the final compound, with expected purity exceeding 95% for research-grade material.

Challenges and Considerations in Synthesis

Several challenges may be encountered during the synthesis of this compound.

Selectivity in Functionalization

The selective functionalization of the tetrahydroisoquinoline nitrogen in the presence of the sulfonamide nitrogen requires careful reaction control and potentially protecting group strategies.

Purification Challenges

The purification of intermediates and the final product may be challenging due to the presence of multiple polar functional groups. Column chromatography conditions need to be carefully optimized, typically using gradient elution with hexane/ethyl acetate or dichloromethane/methanol mixtures.

Q & A

Q. What are the critical steps and conditions for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including:

- Friedel-Crafts acylation to introduce the benzoyl group to the tetrahydroisoquinoline scaffold.

- Sulfonamide coupling under anhydrous conditions using catalysts like triethylamine or DCC (dicyclohexylcarbodiimide) to ensure regioselectivity .

- Purification via high-performance liquid chromatography (HPLC) to isolate the product from byproducts .

Key parameters: - Temperature control (e.g., 0–5°C for acylation steps to prevent side reactions).

- Solvent choice (e.g., dichloromethane for sulfonamide coupling due to its inertness).

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- NMR spectroscopy : - and -NMR to confirm connectivity of the tetrahydroisoquinoline and sulfonamide moieties .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and validate bond angles/distances .

- IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm, S=O stretch at ~1250 cm) .

Q. How can preliminary biological activity screening be designed for this compound?

- In vitro assays : Test inhibition of enzymes (e.g., kinases, proteases) using fluorogenic substrates .

- Cell-based studies : Evaluate cytotoxicity and selectivity in cancer cell lines (e.g., IC determination) .

- Target identification : Use pull-down assays with immobilized compound derivatives to isolate binding proteins .

Advanced Research Questions

Q. How can discrepancies in reported biological activities across studies be systematically addressed?

- Replicate experiments under identical conditions (pH, temperature, solvent) to rule out environmental variability .

- Validate compound purity : Use HPLC and mass spectrometry to confirm >95% purity, as impurities can skew activity .

- Compare structural analogs : Synthesize derivatives with modified substituents (e.g., replacing fluorine with chlorine) to isolate activity-contributing groups .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

- Molecular docking : Use software like AutoDock Vina to predict binding modes to protein active sites (e.g., ATP-binding pockets) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. How can enantiomeric purity be resolved using crystallographic data?

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

- Synthesize analogs : Modify substituents on the benzoyl (e.g., electron-withdrawing groups) and sulfonamide (e.g., methyl vs. trifluoromethyl) .

- Biological testing : Compare IC values across analogs to identify critical pharmacophores .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity .

Q. How can reaction mechanisms for sulfonamide derivatives be experimentally validated?

- Kinetic isotope effects : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps .

- Intermediate trapping : Use low-temperature NMR to isolate transient species (e.g., acyl ammonium intermediates) .

Q. What protocols ensure compound stability under varying storage and experimental conditions?

- Accelerated stability testing : Expose the compound to heat (40°C), light, and humidity for 4 weeks; monitor degradation via HPLC .

- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis .

Q. How can the compound’s mode of action in biological systems be confirmed?

- CRISPR-Cas9 knockouts : Delete putative target genes in cell lines and assess resistance to the compound .

- Thermal shift assays : Measure protein melting temperature shifts upon ligand binding to confirm direct interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.